molecular formula C15H15BrN2O3 B5398460 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one

Cat. No. B5398460
M. Wt: 351.19 g/mol
InChI Key: HHGKZJPARHYIPW-GQCTYLIASA-N
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Description

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one, also known as BR-DIMBOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic derivative of DIMBOA, which is a natural compound found in maize plants. BR-DIMBOA has been synthesized using various methods, and its scientific research application has been explored extensively.

Mechanism of Action

The mechanism of action of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one is complex and depends on its specific application. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In agriculture, it acts as a natural herbicide and insecticide by disrupting the metabolic pathways of target organisms. In material science, it exhibits unique optical and electronic properties due to its chemical structure.
Biochemical and Physiological Effects:
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, it has been shown to induce apoptosis and cell cycle arrest in cancer cells. In agriculture, it has been shown to disrupt the metabolic pathways of target organisms, leading to their death. In material science, it exhibits unique optical and electronic properties due to its chemical structure.

Advantages and Limitations for Lab Experiments

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one has several advantages in lab experiments, including its high purity, stability, and reproducibility. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for research on 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one, including:
1. Investigating its potential as a natural herbicide and insecticide in agriculture.
2. Exploring its potential as a therapeutic agent for various diseases, including cancer and inflammation.
3. Studying its unique optical and electronic properties for potential applications in material science.
4. Optimizing its synthesis methods to improve yield and purity.
5. Investigating its potential as a lead compound for the development of new drugs.
Conclusion:
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one is a synthetic derivative of DIMBOA that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and extensively studied for its potential applications in medicinal chemistry, agriculture, and material science. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been explored. There are several future directions for research on 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one, including investigating its potential as a natural herbicide and insecticide, exploring its potential as a therapeutic agent, and studying its unique optical and electronic properties.

Synthesis Methods

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one can be synthesized using various methods, including the condensation of 3-(3,4-dimethoxyphenyl)propanal and 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base. Another method involves the reaction of 3-(3,4-dimethoxyphenyl)prop-2-en-1-one with 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base. These methods have been optimized to obtain high yields of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one.

Scientific Research Applications

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, it has been explored for its potential as a natural herbicide and insecticide. In material science, it has been studied for its optical and electronic properties.

properties

IUPAC Name

(E)-1-(4-bromo-2-methylpyrazol-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3/c1-18-15(11(16)9-17-18)12(19)6-4-10-5-7-13(20-2)14(8-10)21-3/h4-9H,1-3H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGKZJPARHYIPW-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)Br)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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